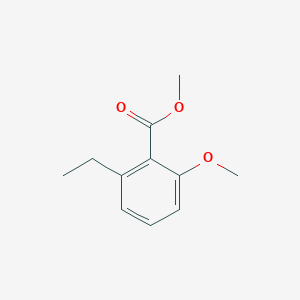

Methyl 2-ethyl-6-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethyl-6-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-6-5-7-9(13-2)10(8)11(12)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXJSYHHMQHBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301381 | |

| Record name | Methyl 2-ethyl-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256664-96-7 | |

| Record name | Methyl 2-ethyl-6-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256664-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethyl-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Methyl 2-ethyl-6-methoxybenzoate

The principal route for the preparation of this compound is the esterification of 2-ethyl-6-methoxybenzoic acid with methanol (B129727). This reaction, while fundamental, requires careful control of conditions to achieve high yields, particularly due to the steric hindrance around the carboxylic acid group imparted by the ortho substituents.

Esterification of 2-ethyl-6-methoxybenzoic Acid with Methanol

The reaction of a carboxylic acid with an alcohol to form an ester and water is a reversible process. youtube.com To drive the equilibrium towards the formation of the desired ester, specific techniques and reaction conditions are employed.

The esterification is most effectively catalyzed by strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. mdpi.com While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, the general conditions for Fischer esterification of substituted benzoic acids provide a reliable framework. mdpi.com

A typical procedure would involve dissolving 2-ethyl-6-methoxybenzoic acid in a large excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of concentrated sulfuric acid is then carefully added to the solution.

Table 1: General Parameters for Acid-Catalyzed Esterification

| Parameter | Typical Condition | Purpose |

| Catalyst | Concentrated H₂SO₄, TsOH | To protonate the carbonyl group and increase its reactivity. |

| Reactant Ratio | Large excess of methanol | To shift the reaction equilibrium towards the product side. |

| Temperature | Reflux | To increase the reaction rate. |

| Reaction Time | Several hours to overnight | To ensure completion of the reaction. |

To accelerate the reaction, the mixture is typically heated to its boiling point and maintained at reflux. The reflux temperature will be the boiling point of methanol (approximately 65 °C). Heating under reflux ensures that the reaction proceeds at a constant and elevated temperature without the loss of solvent or reactant vapors. For the synthesis of a related compound, ethyl 2,6-dimethoxybenzoate, the corresponding acid was refluxed with absolute ethanol (B145695) in the presence of a catalytic amount of sulfuric acid to achieve a high yield. mdpi.com A similar approach is anticipated to be effective for the synthesis of this compound.

Considerations for Anhydrous Synthetic Environments

As water is a byproduct of the esterification reaction, its presence can drive the equilibrium back towards the starting materials, thereby reducing the yield of the ester. Therefore, maintaining anhydrous (water-free) conditions is crucial for maximizing the conversion to this compound.

While methanol often serves as the solvent, in some cases, an inert co-solvent may be used, especially if methods for water removal are employed. Solvents like dichloromethane (B109758) or acetonitrile (B52724) are generally avoided in standard Fischer esterification as the large excess of the alcohol reactant itself serves as the solvent. However, in alternative esterification methods, or if a Dean-Stark apparatus is used to remove water azeotropically, a solvent such as toluene (B28343) might be employed. The choice of solvent must ensure that all reactants remain in solution at the reaction temperature and that the solvent does not participate in the reaction.

Precise temperature control is vital during the esterification process. The reaction is typically carried out at the reflux temperature of the alcohol used. For the synthesis of this compound, this corresponds to the boiling point of methanol. Maintaining a consistent temperature ensures a steady reaction rate and minimizes the potential for side reactions that might occur at higher temperatures. In some specialized esterification reactions, such as those using dimethyl carbonate in the presence of a zeolite catalyst, higher temperatures (180-200 °C) in a sealed reactor are required. chemicalbook.com However, for the more common acid-catalyzed esterification, the reflux temperature of methanol is sufficient.

Optimization of Acid Catalyst Loadings (e.g., p-Toluenesulfonic Acid)

The concentration of the acid catalyst is a critical parameter in Fischer esterification. While a sufficient amount of catalyst is necessary to achieve a reasonable reaction rate, excessive loading can lead to undesirable side reactions and complicate the purification process. In the synthesis of benzoate (B1203000) esters, p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst.

Studies on the esterification of fatty acids with isopropyl alcohol using p-TSA as a catalyst have shown that the catalyst concentration significantly impacts the reaction's success. nih.gov While homogeneous acid catalysts like p-TSA exhibit high catalytic activity, they also present challenges such as the need for neutralization and extensive purification steps, which can increase production costs. nih.gov The optimization of catalyst loading, therefore, represents a balance between achieving a high conversion rate and minimizing downstream processing efforts.

Critical Workup and Purification Procedures

The workup and purification phase is paramount in isolating the desired benzoate ester from the reaction mixture, which typically contains unreacted starting materials, the acid catalyst, water, and byproducts. A common procedure involves cooling the reaction mixture and then transferring it to a separatory funnel containing water. tcu.edu The ester product and any unreacted benzoic acid are then extracted into an organic solvent like dichloromethane. tcu.edu

This organic layer is subsequently washed with water and then a basic solution, such as aqueous sodium bicarbonate, to neutralize and remove the acid catalyst and any remaining unreacted carboxylic acid. tcu.edu Caution must be exercised during the bicarbonate wash as it can cause foaming due to the evolution of carbon dioxide gas. tcu.edu The final step often involves drying the organic layer over a desiccant like sodium sulfate, followed by removal of the solvent under reduced pressure. mdpi.com For less volatile esters, simple distillation can be employed for purification. tcu.edu In some cases, after esterification, the reaction mixture is treated with a solid base to neutralize and precipitate the acid catalyst and its salts, which are then removed by filtration. google.com

Advanced Synthetic Techniques for Substituted Benzoate Esters

To address the limitations of conventional heating methods, such as long reaction times and potential for side reactions, more advanced techniques have been developed for the synthesis of substituted benzoate esters. These methods often offer improved efficiency and are considered "greener" alternatives.

Microwave-Assisted Esterification of Substituted Benzoic Acids

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including esterification. slideshare.netscholarsresearchlibrary.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times and increased product yields. slideshare.net

Numerous studies have demonstrated the advantages of microwave-assisted esterification over conventional heating. For instance, the synthesis of propylbenzoate from benzoic acid and n-propanol in the presence of concentrated sulfuric acid was completed in just 6 minutes under microwave irradiation. scholarsresearchlibrary.com In another example, the oxidation of toluene, a reaction that typically takes 10-12 hours under normal reflux conditions, was accomplished in only 5 minutes using microwaves. scholarsresearchlibrary.com The use of sealed vessels in microwave synthesis allows for the superheating of solvents above their atmospheric boiling points, further accelerating reaction rates. researchgate.netusm.my This approach has been successfully applied to the Fischer esterification of substituted benzoic acids, resulting in good yields in a significantly shorter timeframe. researchgate.netusm.my

The table below illustrates the significant rate enhancement achieved with microwave-assisted synthesis compared to conventional heating for various reactions.

| Reaction | Conventional Method Time | Microwave Method Time |

| Hydrolysis of Benzyl (B1604629) Chloride | 35 min | 3 min scholarsresearchlibrary.com |

| Esterification of Benzoic Acid | - | 6 min scholarsresearchlibrary.com |

| Oxidation of Toluene | 10-12 hr | 5 min scholarsresearchlibrary.com |

This table provides a comparative view of reaction times for different organic reactions under conventional and microwave heating, highlighting the efficiency of microwave-assisted synthesis.

The structure of the alcohol used in the esterification reaction plays a crucial role in determining the reaction's efficiency, particularly in microwave-assisted protocols. Research has shown that primary alcohols generally provide the highest yields of ester products compared to secondary and tertiary alcohols. researchgate.netusm.my For example, in the microwave-assisted esterification of benzoic acid, methanol resulted in a quantitative conversion. mdpi.com However, a decrease in conversion was observed with longer-chain primary alcohols like ethanol and 1-butanol. mdpi.com This is attributed to the fact that microwaves have a greater impact on more polar molecules, and the polarity of the alcohol decreases as the alkyl chain length increases. mdpi.com

The steric hindrance of the alcohol also significantly affects the reaction outcome. mdpi.com With secondary alcohols like 2-propanol, the esterification of benzoic acid was not observed, even after prolonged reaction times. mdpi.com Similarly, bulky tertiary alcohols and phenols failed to produce the corresponding esters under these conditions. mdpi.com

The following table summarizes the effect of alcohol structure on the microwave-assisted esterification of benzoic acid.

| Alcohol | Structure | Conversion of Benzoic Acid |

| Methanol | Primary | Quantitative mdpi.com |

| Ethanol | Primary | Decreased mdpi.com |

| 1-Butanol | Primary | Decreased mdpi.com |

| 2-Propanol | Secondary | No reaction observed mdpi.com |

| tert-Butanol | Tertiary | No product detected mdpi.com |

| Phenol | Aromatic | No product detected mdpi.com |

This table demonstrates the impact of alcohol structure on the efficiency of microwave-assisted esterification of benzoic acid.

Application of Solid Acid Catalysts in Esterification (e.g., Modified Montmorillonite (B579905) K10)

To overcome the drawbacks associated with homogeneous acid catalysts, such as corrosion and difficult separation, solid acid catalysts have gained significant attention. researchgate.net These materials are often more environmentally friendly, reusable, and can simplify product purification. nih.gov

Modified montmorillonite K10 clay is one such solid acid catalyst that has proven effective in esterification reactions. epa.govijstr.org This readily available clay can be activated by treatment with acids like orthophosphoric acid, which increases its surface acidity and catalytic activity. ijstr.org This modified clay has been successfully used for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. epa.govijstr.org The catalyst shows good activity for benzoic acids containing both electron-donating and electron-withdrawing groups, leading to high yields, particularly with methanol and benzyl alcohol. epa.govijstr.org A key advantage of this catalyst is its ease of recovery and the ability to be reused without a significant loss of activity. ijstr.org

The use of montmorillonite K10 and KSF clays (B1170129) as catalysts for the esterification of phenols and alcohols under microwave irradiation and solvent-free conditions has also been reported, achieving high yields in very short reaction times. researchgate.net This combination of microwave technology and solid acid catalysis represents a highly efficient and green approach to the synthesis of benzoate esters.

Anionic Amino-Cope Rearrangement Cascades to Polysubstituted Benzoate Esters

A novel and efficient one-pot method for the synthesis of polysubstituted benzoate esters from acyclic precursors has been developed, utilizing an anionic amino-Cope rearrangement cascade. This methodology allows for the construction of 2,4-substituted benzoate esters through the reaction of racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines with 3-substituted methyl 2-butenoates. nih.govnsf.govnsf.govresearchgate.netresearchgate.net

The reaction is initiated by the formation of a lithium dienolate, which then triggers a Mannich addition to the β-fluoro-substituted conjugated tert-butylsulfinyl imine. This is followed by an amino-Cope-like rearrangement, leading to the immediate elimination of fluoride (B91410) by a lithiated enamine intermediate. The resulting 1,4-diene intermediate possesses a highly acidic proton that is spontaneously deprotonated. This deprotonation facilitates a facile intramolecular cyclization, followed by the elimination of the sulfinamide group and subsequent aromatization to yield the final polysubstituted benzoate ester product. nih.govnsf.govnsf.govresearchgate.netresearchgate.net

While the direct synthesis of this compound using this specific cascade has not been explicitly reported, the established mechanism allows for a proposed synthetic route. By selecting appropriately substituted starting materials, namely a β-fluoro imine bearing a methoxy (B1213986) precursor and a dienolate that would introduce the ethyl group at the desired position, the synthesis of the target molecule is theoretically achievable.

Table 1: Proposed Starting Materials for the Synthesis of this compound via Anionic Amino-Cope Rearrangement Cascade

| Starting Material | Structure | Role in Synthesis |

| Methyl 3-ethyl-2-butenoate |  | Provides the ethyl group at the 2-position and the ester functionality. |

| (E)-N-(1-(2-fluoro-3-methoxyphenyl)ethylidene)-2-methylpropane-2-sulfinamide |  | Provides the methoxy group at the 6-position and facilitates the cascade reaction. |

Indirect Synthetic Strategies via 1,2-Dihydropyridines for Polysubstituted Benzoate Esters

An alternative and versatile strategy for the synthesis of polysubstituted benzoate esters involves the transformation of 1,2-dihydropyridines (1,2-DHPs). This methodology provides a convenient and instrumentally simple route to a variety of benzoic esters with diverse substitution patterns, including those that are not readily accessible through classical methods. nih.gov

The core of this strategy is the rearrangement of a 1,2-dihydropyridine to a benzoic ester, which can be promoted by either an electrophile or an acid catalyst. The reaction proceeds through a proposed mechanism involving the formation of an enamine-triene intermediate, which then undergoes an electrocyclization to form the aromatic ring of the benzoate ester. nih.gov

The scope of this transformation is broad, allowing for the synthesis of simple aromatic rings as well as more complex fused benzocycloalkane systems. The choice of substituents on the starting 1,2-dihydropyridine directly translates to the substitution pattern of the resulting benzoate ester, offering a high degree of control over the final product architecture. nih.gov

For instance, the reaction can be effectively promoted using N-iodosuccinimide (NIS) as a substoichiometric electrophile or stoichiometric amounts of camphorsulfonic acid (CSA) in methanol. The latter conditions have been shown to provide nearly quantitative yields of the desired benzoate derivative. nih.gov

While a direct synthesis of this compound using this method is not explicitly detailed in the literature, the versatility of the 1,2-dihydropyridine rearrangement suggests a plausible synthetic pathway. A suitably substituted 1,2-dihydropyridine, featuring the necessary ethyl and methoxy precursors at the appropriate positions, could be synthesized and subsequently rearranged to afford the target molecule.

Table 2: Representative Transformation of a 1,2-Dihydropyridine to a Benzoate Ester

| Starting 1,2-Dihydropyridine | Reaction Conditions | Product Benzoate Ester | Yield (%) |

| Methyl 1-benzyl-4-ethyl-5-methoxy-1,2-dihydropyridine-2-carboxylate | NIS (50 mol %), DCE | Methyl 2-benzylamino-4-ethyl-5-methoxybenzoate | 55 |

| Methyl 1-benzyl-4-ethyl-5-methoxy-1,2-dihydropyridine-2-carboxylate | CSA (100 mol %), MeOH | Methyl 4-ethyl-5-methoxybenzoate | 95 |

Data extrapolated from similar transformations reported in the literature. nih.gov

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Types of Methyl 2-ethyl-6-methoxybenzoate

The ethyl group attached to the benzene (B151609) ring is susceptible to oxidation at the benzylic position. Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄), can oxidize the ethyl group to a carboxylic acid. libretexts.orglibretexts.org This benzylic oxidation occurs due to the activation of the C-H bonds at the position adjacent to the aromatic ring. libretexts.orglibretexts.org The reaction would convert this compound into a dicarboxylic acid derivative. It is important to note that if the benzylic position were fully substituted (e.g., a tert-butyl group), this oxidative degradation would not occur. libretexts.org

Another oxidative transformation is the hydrolysis of the methyl ester to a carboxylic acid, which is discussed in detail in section 3.3.

The ester functional group of this compound can be reduced to a primary alcohol, yielding (2-ethyl-6-methoxyphenyl)methanol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). doubtnut.comsarthaks.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters, although their reactivity can be enhanced in the presence of methanol (B129727), which has been shown to reduce aromatic esters to their corresponding alcohols. doubtnut.comsciencemadness.org Catalytic hydrogenation using H₂ gas with a palladium catalyst is another method that can be employed for the reduction of aryl ketones to alkyl groups, but it is not the standard procedure for ester reduction. doubtnut.comyoutube.com For instance, the reduction of methyl benzoate (B1203000) to benzyl (B1604629) alcohol is effectively accomplished using LiAlH₄. doubtnut.comsarthaks.com There are also specialized catalytic systems, such as Cu/ZnO/Al₂O₃, that have been developed for the hydrogenation of methyl benzoate to benzyl alcohol under specific temperature and pressure conditions. researchgate.net

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the three existing substituents. The outcome of such reactions is determined by the electronic and steric effects of the ethyl, methoxy (B1213986), and methyl ester groups.

Directing Effects of Substituents:

The positions ortho to the methoxy group are positions 1 and 3 (with the ethyl group at 2 and the ester at 6). The position para to the methoxy group is position 4. The positions ortho to the ethyl group are 1 and 3. The position para to the ethyl group is position 5. The positions meta to the ester group are 2 and 4.

Given the strong activating and directing effect of the methoxy group, electrophilic attack is most likely to occur at the positions ortho and para to it. However, the positions ortho to the methoxy group are sterically hindered by the adjacent ethyl and ester groups. Therefore, the most probable site for electrophilic substitution would be the para position relative to the methoxy group (position 4). This position is also meta to the deactivating ester group, which is a favorable orientation for substitution on a deactivated ring. rsc.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity in electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of the substituents, as discussed above. The methoxy group strongly directs incoming electrophiles to the ortho and para positions. The ethyl group also directs to the ortho and para positions. In contrast, the ester group directs to the meta position. The combined influence of these groups, along with steric hindrance, makes position 4 the most likely site for substitution. The regiochemistry of EAS reactions is critically dependent on the directing effects of the substituents already present on the ring. ucalgary.calibretexts.org

Stereoselectivity is a consideration in reactions involving the creation of new stereocenters. While derivatization of the aromatic ring of this compound itself does not typically introduce stereoselectivity, the sterically hindered nature of 2,6-disubstituted benzoates has been exploited to control stereochemistry in other reactions. For example, 2,6-disubstituted benzoyl groups have been used as neighboring groups in glycosylation reactions to enhance diastereoselectivity. nih.govacs.orgacs.org The bulky substituents at the ortho positions can shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face, thereby controlling the stereochemical outcome of the reaction. acs.org This principle could be applied in designing reactions where this compound or its derivatives are used as chiral auxiliaries or directing groups.

Hydrolytic Characteristics of Sterically Hindered Benzoate Esters

The hydrolysis of the ester group in this compound to the corresponding carboxylic acid, 2-ethyl-6-methoxybenzoic acid, is challenging due to steric hindrance. The ethyl and methoxy groups at the ortho positions sterically shield the carbonyl carbon of the ester from nucleophilic attack by hydroxide (B78521) ions or water.

The hydrolysis of sterically hindered esters often requires more drastic conditions than for unhindered esters. Studies on similar sterically crowded benzoate esters, such as methyl 2,6-dimethylbenzoate, have shown that the mechanism of hydrolysis can shift from a bimolecular (AAC2) to a unimolecular (AAC1) pathway in strong acid, which helps to overcome the steric hindrance. cdnsciencepub.com

Alternative methods for the saponification of hindered esters have been developed, including the use of high temperatures or specialized solvent systems. For instance, sterically hindered methyl benzoates have been successfully hydrolyzed using a non-aqueous medium of NaOH in a methanol/dichloromethane (B109758) mixture at room temperature. arkat-usa.org Another approach involves using water or dilute alkaline solutions at high temperatures (200–300 °C), which has been shown to be effective for the quantitative hydrolysis of sterically hindered esters like methyl 2,4,6-trimethylbenzoate. rsc.orgrsc.orgpsu.edu

📊 Hydrolysis Conditions for Sterically Hindered Benzoate Esters

| Ester | Reagents and Conditions | Yield | Reference |

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 250 °C, 30 min | Quantitative | rsc.org |

| Methyl 2,6-dimethylbenzoate | H₂SO₄, various concentrations and temperatures | Mechanistic study | cdnsciencepub.com |

| Various hindered esters | 0.3 N NaOH in CH₂Cl₂/MeOH (9:1), room temp. | High yields | arkat-usa.org |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation and Substituent Pattern Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the molecular structure of Methyl 2-ethyl-6-methoxybenzoate. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom within the molecule. This data is crucial for verifying the presence and connectivity of the ethyl, methoxy (B1213986), and methyl ester groups, as well as their specific positions on the benzene (B151609) ring.

The substitution pattern on the aromatic ring is clearly defined by the signals of the aromatic protons. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns revealing their relative positions. Similarly, the ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon of the ester, the methoxy carbon, the carbons of the ethyl group, and the aromatic carbons, further confirming the 2,6-disubstituted pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 6.5 - 7.3 | 103 - 158 |

| OCH₃ (ester) | ~3.9 | ~52 |

| OCH₃ (ether) | ~3.8 | ~56 |

| CH₂ (ethyl) | ~2.7 | ~23 |

| CH₃ (ethyl) | ~1.2 | ~15 |

| C=O (ester) | - | ~167 |

Note: These are predicted ranges and actual values can vary based on solvent and experimental conditions.

Variable-Temperature NMR for Detecting Rotameric Equilibria and Conformational Dynamics

Due to steric hindrance between the ethyl and methoxy groups at the ortho positions of the benzene ring, this compound can exhibit restricted rotation around the aryl-carbonyl and aryl-methoxy bonds. This can lead to the existence of different rotational isomers, or rotamers, which may be in equilibrium at room temperature.

Variable-Temperature (VT) NMR spectroscopy is a key technique for studying such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the interconversion between rotamers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged signal. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to rotation and the populations of the different conformers. This provides valuable insight into the molecule's conformational flexibility and the energetic landscape of its rotational states.

Infrared (IR) Spectroscopy for Carbonyl and Methoxy Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1720 - 1740 |

| C-O (Ester) | Stretch | 1200 - 1300 |

| C-O (Ether) | Stretch | 1000 - 1150 |

| Csp²-H (Aromatic) | Stretch | 3000 - 3100 |

| Csp³-H (Alkyl) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.com It is particularly well-suited for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. thepharmajournal.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. For this compound, the molecular ion peak would confirm its molecular weight. Characteristic fragment ions would likely correspond to the loss of the methoxy group, the ethyl group, or other stable fragments, providing further structural confirmation. GC-MS is also highly effective for assessing the purity of a sample, as any impurities will be separated and detected. thepharmajournal.com

Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) for Mechanistic Studies

Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is a high-resolution technique that allows for the accurate mass determination of molecules. massbank.eumassbank.jpmassbank.jpbeilstein-journals.org ESI is a soft ionization method that can generate intact molecular ions from a solution, making it suitable for studying non-covalent interactions and reaction intermediates.

In the context of mechanistic studies, ESI-QTOF can be used to monitor the progress of reactions involving this compound. nih.gov By analyzing the reaction mixture at different time points, it is possible to detect and identify transient intermediates, byproducts, and the final products. The high mass accuracy of the TOF analyzer allows for the confident determination of the elemental composition of these species. This information is invaluable for elucidating reaction pathways and understanding the detailed steps of a chemical transformation. nih.gov For instance, in studying the hydrolysis or transesterification of this compound, ESI-QTOF could help identify key tetrahedral intermediates or other short-lived species, providing direct evidence for the proposed mechanism.

X-ray Crystallography

No publically available data could be found for the X-ray crystallographic analysis of this compound.

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

A single-crystal X-ray diffraction study would be necessary for the unambiguous confirmation of the molecular structure of this compound. This technique would provide precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity of the ethyl, methoxy, and methyl ester groups on the benzene ring. However, no such study appears to have been published.

Analysis of Intermolecular Interactions (e.g., C-H…π, C-H…O, Dipole-Dipole) and Crystal Packing

Analysis of the crystal packing would reveal the supramolecular architecture, which is governed by various intermolecular forces. One could anticipate potential C-H…O or C-H…π interactions, but a detailed analysis and the identification of specific distances and geometries are contingent on experimental crystallographic data, which is currently unavailable.

Computational Refinement with Crystallographic Software (e.g., SHELXL)

Following data collection from a diffractometer, specialized software is used to solve and refine the crystal structure. Programs such as SHELXL are commonly employed for full-matrix least-squares refinement against diffraction data (F²). mdpi.comresearchgate.net This process would yield the final, high-precision structural model and associated quality metrics (e.g., R1, wR2). This step is fundamentally dependent on having initial diffraction data, which does not exist in the public domain for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Optimization of Computational Parameters and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For aromatic esters like Methyl 2-ethyl-6-methoxybenzoate, a common and well-validated approach involves the use of hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets.

A typical level of theory for such investigations is B3LYP/6-311+G(d,p). nih.gov The 6-311+G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. It includes diffuse functions (+) on heavy atoms, which are crucial for accurately describing anions and weak interactions, and polarization functions (d,p) on both heavy and hydrogen atoms, which account for the non-spherical nature of atomic orbitals in a molecular environment.

To simulate the behavior of the compound in solution, implicit solvent models are frequently employed. The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is treated as a continuous dielectric medium. nih.govresearchgate.net This approach allows for the calculation of molecular properties in a solvent environment without the high computational expense of explicitly modeling individual solvent molecules. The choice of functional and basis set is often validated by comparing calculated data, such as spectroscopic parameters, with experimental values. researchgate.net

Table 1: Representative Computational Parameters for DFT Studies

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X, ωB97X-D nih.govnih.gov |

| Basis Set | Describes the atomic orbitals used in the calculation. | 6-311+G(d,p), 6-311++G(d,p) nih.govresearchgate.net |

| Solvent Model | Simulates the effect of a solvent environment. | PCM (Polarizable Continuum Model), SMD (Solvation Model based on Density) nih.gov |

| Task | The type of calculation to be performed. | Geometry Optimization, Frequency Calculation, NMR Chemical Shift |

Theoretical Exploration of Reaction Mechanisms and Pathways

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For a substituted benzoate (B1203000) like this compound, a potential reaction of interest is cyclocondensation. Theoretical studies can map the potential energy surface of the reaction, identifying transition states, intermediates, and the associated activation energies.

For instance, in a hypothetical cyclocondensation reaction, DFT could be used to:

Optimize the geometries of the reactants, transition states, and products.

Calculate the activation barriers and reaction enthalpies to determine the kinetic and thermodynamic feasibility of the proposed pathway.

Analyze the electronic structure of the transition state to understand the key interactions driving the reaction.

Studies on similar molecules, such as the decomposition of nitroethyl benzoate, have demonstrated that DFT calculations at a level like B3LYP(PCM)/6-31+G(d) can successfully model multi-step reaction mechanisms, involving zwitterionic intermediates. researchgate.net Such analyses provide a detailed, step-by-step understanding of how bond-forming and bond-breaking events occur. researchgate.net

Analysis of Electron Density Transfers via Bonding Evolution Theory (BET)

Bonding Evolution Theory (BET) offers a powerful method for analyzing the changes in chemical bonding along a reaction pathway. researchgate.net By examining the topology of the Electron Localization Function (ELF), BET can pinpoint the exact points along the reaction coordinate where significant electronic events, such as the formation or cleavage of bonds, occur.

In the context of a reaction involving this compound, a BET analysis would involve:

Calculating the IRC (Intrinsic Reaction Coordinate) to define the reaction path.

Analyzing the ELF basins and their populations at various points along the IRC.

Identifying the "catastrophic" events that correspond to major changes in bonding. For example, the analysis can show that a reaction begins with a proton transfer, followed by the cleavage of a C-O bond in a subsequent step. researchgate.net

This method provides a more nuanced understanding of reaction mechanisms than simply looking at stationary points on the potential energy surface.

Molecular Dynamics (MD) Simulations for Assessing Conformational Averaging

While DFT is excellent for studying static electronic properties, this compound is a flexible molecule with several rotatable bonds (e.g., around the C-C bond of the ethyl group and the C-O bonds of the methoxy (B1213986) and ester groups). Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes their positions and velocities as a function of time. From this trajectory, one can:

Identify the most stable and populated conformations of the molecule.

Calculate conformationally-averaged properties, which can be more directly compared with experimental data obtained from bulk samples.

Understand the dynamics of conformational transitions.

For example, MD simulations of flexible biological molecules like histone tails have been used to characterize their structural conformations by calculating parameters such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) over the course of the simulation. nih.gov A similar approach could be applied to this compound to understand how its shape fluctuates in different environments.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

Analysis of Steric Parameters (e.g., Es) and Electronic Parameters (e.g., σ)

To build a QSAR/QSPR model for a series of benzoate derivatives including this compound, one would need to quantify the structural features of the substituents on the aromatic ring. This is typically done using steric and electronic parameters.

Electronic Parameters (σ): The Hammett constant (σ) is a classical measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. nih.gov It is determined experimentally from the ionization of benzoic acids. Theoretical approaches can also be used to derive electronic parameters by calculating properties like atomic charges on the ring carbons. acs.org For the 2-ethyl and 6-methoxy groups, their combined electronic effect influences the reactivity of the benzene (B151609) ring and the properties of the ester group.

Steric Parameters (Es): The Taft steric parameter (Es) quantifies the steric bulk of a substituent. The ortho-position of the ethyl and methoxy groups in this compound introduces significant steric hindrance around the ester functionality, which can influence its reactivity and interaction with other molecules.

By correlating these parameters with an observed activity or property for a series of related compounds, a predictive QSAR/QSPR model can be developed.

Table 2: Representative Steric and Electronic Parameters for Substituents

| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) |

|---|---|---|

| -H | 0.00 | 1.24 |

| -CH3 | -0.17 | 0.00 |

| -CH2CH3 (Ethyl) | -0.15 | -0.07 |

| -OCH3 (Methoxy) | -0.27 | 0.69 |

| -Cl | 0.23 | 0.27 |

Note: The values presented are for para-substitution and are illustrative. The actual electronic effect in this compound would be a complex combination of the ortho-substituents' inductive and resonance effects.

Correlation with Spectroscopic Descriptors (e.g., NBO Charges, IR Carbonyl Frequencies)

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in correlating the molecular structure of "this compound" with its spectroscopic characteristics. While specific experimental and extensive computational studies on this exact molecule are not widely available in the reviewed literature, we can infer its properties from studies on analogous compounds like o-methoxybenzoates and other substituted aromatic esters.

Natural Bond Orbital (NBO) Analysis and Atomic Charges:

NBO analysis provides a framework for understanding the electron density distribution and bonding interactions within a molecule. researchgate.netrsc.org For aromatic esters, the charge distribution is significantly influenced by the substituents on the benzene ring. In the case of "this compound," the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are electron-donating, while the methyl ester (-COOCH₃) group is electron-withdrawing.

NBO analysis of related methoxybenzoates reveals significant delocalization of electron density from the oxygen of the methoxy group to the aromatic ring. researchgate.net This delocalization, along with the inductive effect of the alkyl groups, influences the atomic charges on the ring carbons and the carbonyl group. It is anticipated that the carbon atoms attached to the methoxy and ethyl groups will have a more negative charge compared to the other ring carbons. The carbonyl carbon of the ester group is expected to be highly electrophilic due to the polarization of the C=O bond and the influence of the adjacent oxygen atom. The shortening of C-H bonds and a blue shift in the corresponding stretching frequencies can suggest weak C-H···O hydrogen bonds, a feature confirmable through NBO analysis. nih.gov

A hypothetical NBO charge distribution for "this compound" can be inferred from data on similar structures. The following table presents calculated Mulliken atomic charges for alkali metal o-methoxybenzoates, which can provide a qualitative idea of the charge distribution in a related system. researchgate.net

Table 1: Calculated Mulliken Atomic Charges for o-Anisic Acid and its Lithium Salt (a related compound) Data adapted from a study on o-anisic acid and its salts, which are structurally related to the title compound. researchgate.net

| Atom | o-Anisic Acid | Lithium o-Anisate |

|---|---|---|

| C1 | 0.283 | 0.081 |

| C2 | -0.217 | -0.247 |

| C3 | -0.126 | -0.141 |

| C4 | -0.141 | -0.150 |

| C5 | -0.090 | -0.103 |

| C6 | 0.176 | 0.203 |

| C7 (Carbonyl) | 0.435 | 0.457 |

| O8 (Carbonyl) | -0.342 | -0.516 |

| O9 (Ester) | -0.297 | -0.570 |

| O10 (Methoxy) | -0.233 | -0.254 |

Infrared (IR) Carbonyl Frequencies:

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is highly sensitive to the electronic environment. For aromatic esters, this frequency is influenced by conjugation with the aromatic ring and the electronic effects of the substituents. Electron-donating groups on the ring generally lower the C=O stretching frequency due to increased resonance, which weakens the C=O bond.

In "this compound," the presence of two electron-donating groups (ethyl and methoxy) at the ortho positions is expected to have a significant effect. However, the steric hindrance from these ortho substituents can force the ester group out of the plane of the aromatic ring, which would reduce conjugation and consequently increase the C=O stretching frequency. Therefore, the final observed frequency will be a balance of these opposing electronic and steric effects.

DFT calculations on related benzaldehyde (B42025) derivatives have shown that the vibrational frequencies can be accurately predicted. nih.govresearchgate.net For methyl benzoate, the C=O stretching vibration is typically observed in the range of 1720-1740 cm⁻¹. For "this compound," due to the electronic effects of the substituents, a shift in this frequency is expected.

The following table shows experimental and calculated IR frequencies for the C=O stretching mode in related compounds.

Table 2: Carbonyl Stretching Frequencies for Related Aromatic Esters This table presents data from various sources on compounds structurally similar to the title compound to provide a comparative context.

| Compound | Experimental C=O Frequency (cm⁻¹) | Calculated C=O Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Methyl Benzoate | ~1730 | ~1725 (DFT/B3LYP) | researchgate.net |

| Methyl 2-methoxybenzoate | Not specified | Not specified | acs.org |

| 3-Chloro-4-methoxybenzaldehyde | 1688 (FT-IR) | 1695 (DFT) | researchgate.net |

Computational Thermochemistry for Energetic Analysis

Studies on related compounds like methyl 2- and 4-methoxybenzoates have demonstrated a good agreement between experimental and computationally derived thermochemical data. acs.org The standard molar enthalpies of formation in the gas phase for these isomers were determined, and the influence of the substituent positions on the enthalpic effects was discussed. acs.org It was found that the agglomeration of substituents on the benzene ring can have significant consequences for the molecule's energetics. researchgate.net

The following table presents a summary of experimental and computational thermochemical data for related methoxybenzoate isomers. This data can serve as a reference for estimating the properties of "this compound."

Table 3: Gas-Phase Standard Molar Enthalpies of Formation (ΔfH°(g)) at 298.15 K for Related Compounds Data from a combined experimental and computational study on methyl methoxybenzoates. acs.org

| Compound | Experimental ΔfH°(g) (kJ·mol⁻¹) | Computational (G4) ΔfH°(g) (kJ·mol⁻¹) |

|---|---|---|

| Methyl 2-methoxybenzoate | -376.5 ± 2.6 | -374.8 |

| Methyl 4-methoxybenzoate | -386.3 ± 2.5 | -384.8 |

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.gov These studies are crucial in drug discovery and for understanding the biological activity of compounds. For "this compound," while specific docking studies are not reported in the literature, we can infer its potential interaction modes based on studies of analogous benzoate and aromatic ester derivatives. nih.govnih.govresearchgate.net

The binding of a ligand to a protein is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The chemical structure of "this compound" possesses several features that can participate in these interactions:

Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors.

Hydrophobic Regions: The aromatic ring and the ethyl group provide hydrophobic surfaces that can interact with nonpolar pockets in a protein's active site.

Aromatic Interactions: The benzene ring can engage in π-π stacking or cation-π interactions with appropriate residues in the binding site.

Molecular docking studies on methyl benzoate and cinnamate (B1238496) analogs have shown their potential to interact with enzymes like DNA methyltransferase 1. nih.gov The docking poses suggested that these molecules could bind within the active site, forming key interactions with amino acid residues. Similarly, studies on other ester derivatives have demonstrated their ability to bind to various protein targets. nih.govmdpi.com

The table below presents docking scores for some related compounds from a study investigating their potential as inhibitors of specific enzymes. This illustrates the type of data generated from such studies.

Table 4: Example Molecular Docking Scores of Related Compounds against a Protein Target This table presents example docking scores for illustrative purposes, based on studies of other small molecules targeting protein active sites. mdpi.comtandfonline.com

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Lapatinib (Reference) | EGFR | -9.8 |

| Compound 19a (A purine (B94841) derivative) | EGFR | -11.0 |

| Eugenol | Carboxylesterase 1 | -5.9 |

| Limonene | Carboxylesterase 1 | -5.8 |

Structure Reactivity and Structure Property Relationships

Influence of Substituents on Aromatic Ring Reactivity and Stability

The reactivity and stability of the benzene (B151609) ring in Methyl 2-ethyl-6-methoxybenzoate are significantly influenced by the electronic and steric characteristics of its substituents.

Electronic Effects of the 6-Methoxy Group on Electron Density and Intermediates

The methoxy (B1213986) group (-OCH₃) at the 6-position exerts a dual electronic influence on the aromatic ring. It functions as an electron-donating group through resonance and an electron-withdrawing group through induction. nih.govnih.gov

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. nih.gov This mesomeric effect increases the electron density, particularly at the ortho and para positions relative to the methoxy group. This donation of electron density stabilizes carbocation intermediates formed during electrophilic aromatic substitution, thereby activating the ring towards such reactions.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond. nih.gov This inductive effect deactivates the ring.

Steric Effects of the 2-Ethyl Group on Reaction Rates and Pathways

The ethyl group (-CH₂CH₃) at the 2-position primarily exerts a steric effect, which can significantly hinder the approach of reactants to the adjacent ester functional group and the aromatic ring.

Hydrolysis: The hydrolysis of the ester group involves a nucleophilic attack on the carbonyl carbon. The bulky ethyl group can physically block or impede the trajectory of the incoming nucleophile (e.g., a hydroxide (B78521) ion), thereby slowing down the rate of hydrolysis compared to less hindered esters. youtube.comnih.gov

Cyclometalation: In certain transition-metal-catalyzed reactions, cyclometalation involving C-H activation at the ortho position is a key step. However, significant steric hindrance from ortho-substituents can prevent the necessary conformation for the metal center to approach and activate the C-H bond. Studies on related systems have shown that 2,6-disubstituted benzoates are often unable to undergo this type of cyclometalation, which can shut down certain catalytic cycles. nih.govacs.orgnih.gov

Role of Ortho-Substitution in Chemical Transformations and Hindrance

The presence of substituents at both positions ortho to the methyl ester group (2-ethyl and 6-methoxy) creates a highly crowded steric environment. This di-ortho-substitution pattern is a critical factor in determining the molecule's reactivity.

The steric hindrance provided by these groups can:

Reduce Reaction Rates: As seen in hydrolysis, the bulky groups shield the reactive center of the ester from attack. youtube.comnih.gov This principle applies to many other reactions involving the ester functionality.

Influence Selectivity: In reactions involving the aromatic ring, the steric bulk can direct incoming reagents to less hindered positions. However, in this compound, all positions are significantly influenced by at least one substituent.

Prevent Reactions: As noted with cyclometalation, severe steric hindrance can completely inhibit a potential reaction pathway. acs.org

Conformation-Reactivity Relationships in Aromatic Esters

The reactivity of aromatic esters is also dependent on their conformation, specifically the dihedral angle between the plane of the ester group and the plane of the aromatic ring. For maximum resonance stabilization (conjugation) between the carbonyl group and the ring, a planar conformation is preferred.

In this compound, the steric repulsion between the ortho substituents (ethyl and methoxy) and the carbonyl oxygen of the ester group forces the ester to twist out of the plane of the benzene ring. This disruption of coplanarity has two major consequences:

Reduced Conjugation: The electronic communication between the aromatic ring and the ester group is diminished. This can affect the electronic properties of the carbonyl carbon, potentially altering its susceptibility to nucleophilic attack.

Intramolecular Interactions and Their Impact on Thermochemical Properties

Intramolecular interactions can have a notable effect on the thermochemical properties of a molecule, such as its enthalpy of formation and boiling point. In this compound, while there are no strong hydrogen bond donors, weaker interactions can still be present.

Table 1: Selected Thermochemical Data of Related Compounds

| Compound | Formula | Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | State |

| Benzoic Acid wikipedia.org | C₇H₆O₂ | -385.2 kJ/mol | Solid |

| Methyl Benzoate (B1203000) wikipedia.org | C₈H₈O₂ | -315.9 kJ/mol (liquid); -256.6 kJ/mol (gas) | Liquid/Gas |

This table provides reference data for fundamental related structures. The addition of ethyl and methoxy groups, along with the resulting intramolecular strain in this compound, would further modify these values.

The steric strain introduced by the ortho-ethyl and ortho-methoxy groups is expected to make the enthalpy of formation of this compound less negative (i.e., the molecule is less stable) than what would be predicted from simple additive group contribution methods. nih.gov

In-depth Analysis of this compound Reveals Limited Public Research Data

Despite its defined chemical structure, a thorough investigation into the scientific literature and public databases reveals a significant lack of detailed research specifically focused on the chemical compound this compound. While the broader class of benzoate derivatives is known for its diverse applications in specialized research areas, specific data on this particular compound remains largely unavailable in the public domain. This article will explore the potential roles of this compound based on the activities of structurally similar compounds, while clearly noting the absence of direct research.

Potential Roles in Specialized Research Areas

Benzoate (B1203000) esters are recognized as important intermediates in organic synthesis, with applications ranging from medicinal chemistry to agrochemicals and fine chemical production. mdpi.com The specific substitutions on the benzene (B151609) ring, in this case, an ethyl group at the 2-position and a methoxy (B1213986) group at the 6-position, would theoretically influence its reactivity and biological activity. However, without direct studies, its precise roles can only be extrapolated from related molecules.

While aromatic methoxycarboxylates are generally valued as intermediates for pharmaceuticals, there is no specific evidence in the available literature of Methyl 2-ethyl-6-methoxybenzoate being used as a pharmaceutical intermediate. google.com For instance, a patent for the preparation of aromatic methyl methoxycarboxylates highlights the importance of related compounds like methyl 6-methoxy-1-naphthoate and methyl 3-methoxy-4-methylbenzoate as intermediates for pharmaceuticals, but does not mention the title compound. google.com The synthesis of new esters of 4-amino-5-chloro-2-methoxybenzoic acid has been explored for their potent agonistic and antagonistic effects on 5-HT4 receptors, indicating the potential of this class of compounds in medicinal chemistry. acs.org However, no such specific application has been documented for this compound.

There is no available research data detailing the investigation of molecular target interactions for this compound. Studies on similar compounds, such as esters of 4-amino-5-chloro-2-methoxybenzoic acid, have shown interaction with 5-HT4 receptors, but this cannot be directly attributed to this compound without specific investigation. acs.org

The potential of this compound as a precursor in agrochemical research, particularly in herbicide synthesis, is not documented in the public literature. A patent for the preparation of 2-methoxy-6-methylbenzoic acid, a key intermediate for the fungicide metrafenone, involves the use of methyl 2-methoxy-6-methylbenzoate, a structurally similar compound. google.com This suggests that benzoate derivatives with similar substitution patterns can have roles in agrochemical synthesis. However, there are no specific findings linking this compound to herbicide development.

In the broader context of fine chemical synthesis, substituted benzoates are common building blocks. The synthesis of related compounds like ethyl 2,6-dimethoxybenzoate is well-documented, highlighting the general utility of such structures in organic synthesis. mdpi.com These ester derivatives are described as imperative intermediates. mdpi.com However, specific examples or detailed research findings on the use of this compound in fine chemical synthesis are not available.

Future Research Directions and Emerging Methodologies for Methyl 2 Ethyl 6 Methoxybenzoate

The exploration of unique chemical entities like Methyl 2-ethyl-6-methoxybenzoate, a sterically hindered aromatic ester, opens up new avenues in chemical synthesis and application. Future research is poised to move beyond traditional methods, embracing sustainability, deep mechanistic understanding, and the power of computational tools to unlock the full potential of this and related molecules.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for initial characterization of Methyl 2-ethyl-6-methoxybenzoate?

Answer:

For structural elucidation, employ 1H and 13C NMR to identify substituent patterns and confirm ester functionality. IR spectroscopy is critical for detecting carbonyl (C=O) and methoxy (C-O) groups. Purity assessment requires GC-MS (for volatile derivatives) or HPLC with UV detection. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation. Ensure calibration with certified reference standards and adhere to solvent compatibility guidelines for reproducibility .

Advanced: How can researchers employ SHELX software to resolve crystallographic ambiguities in this compound derivatives?

Answer:

Use SHELXL for refinement by:

Inputting high-resolution diffraction data (≤1.0 Å) to resolve positional disorder.

Applying constraints for rigid groups (e.g., benzene rings) and refining anisotropic displacement parameters.

Validating hydrogen bonding via DFIX and ISOR commands to stabilize geometry.

For visualization, ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement and detect twinning. Address ambiguities by comparing Rint values (>5% suggests twinning) and using TWIN commands in SHELXL. Cross-check with independent datasets to mitigate overfitting .

Advanced: What experimental design considerations are critical when synthesizing this compound under anhydrous conditions?

Answer:

Key parameters include:

- Solvent selection : Use dry dichloromethane or acetonitrile to minimize hydrolysis ( ).

- Temperature control : Maintain 0–5°C during esterification to suppress side reactions.

- Catalyst optimization : Employ p-toluenesulfonic acid (0.5–1.0 equiv.) for efficient ester formation.

- Workup : Quench with ice-cold NaHCO3 to neutralize excess acid, followed by column chromatography (silica gel, hexane/EtOAc gradient). Monitor yield and purity via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Basic: What are the primary safety hazards associated with this compound, and what PPE is essential?

Answer:

- Hazards : Reacts with strong bases (e.g., NaOH) to release flammable gases; incompatible with oxidizers (e.g., peroxides) .

- PPE : Nitrile gloves (tested for chemical permeation), safety goggles, and lab coats. Use fume hoods for handling powders or solutions. Store in airtight containers away from ignition sources. Emergency protocols: Eye wash stations and neutral-pH skin cleansers must be accessible .

Advanced: How can graph set analysis be applied to predict supramolecular aggregation in this compound crystals?

Answer:

Apply Etter’s graph set notation to classify hydrogen bonds:

Identify donor (D) and acceptor (A) atoms (e.g., methoxy O as acceptor).

Assign ND→A descriptors for chain (C), ring (R), or intramolecular (S) interactions.

Use SHELXL hydrogen-bond tables to extract D···A distances (2.5–3.2 Å) and angles (>120°).

For example, a C(6) chain motif (O-H···O) suggests 1D helical packing. Validate predictions via Mercury CSD software and compare with analogous benzoate derivatives .

Advanced: How should researchers address discrepancies between experimental and computational NMR chemical shifts for this compound?

Answer:

Re-evaluate computational parameters : Optimize DFT methods (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (PCM for CDCl3).

Check dynamic effects : Perform MD simulations to assess conformational averaging.

Experimental validation : Acquire variable-temperature NMR to detect rotameric equilibria.

Cross-correlation : Compare with X-H (X = C, O) bond lengths from crystallography to refine shielding tensors. Discrepancies >0.5 ppm warrant re-examining sample purity or DFT functional selection .

Basic: What are the storage and stability guidelines for this compound in long-term studies?

Answer:

Store in amber glass vials at –20°C under nitrogen to prevent oxidation. Monitor degradation via biannual HPLC (C18 column, 70:30 MeOH/H2O). Avoid PVC containers due to plasticizer leaching. Shelf life: 24 months if sealed; discard if precipitate or discoloration occurs .

Advanced: What strategies mitigate racemization during functionalization of this compound derivatives?

Answer:

- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) adjacent to reactive sites.

- Low-temperature reactions : Conduct nucleophilic substitutions at –78°C (dry ice/acetone bath).

- Chiral auxiliaries : Use (R)-BINOL to induce asymmetric induction.

- Analytical monitoring : Employ chiral HPLC (Chiralpak IA column) to track enantiomeric excess (>98% target) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.